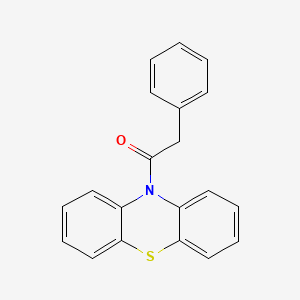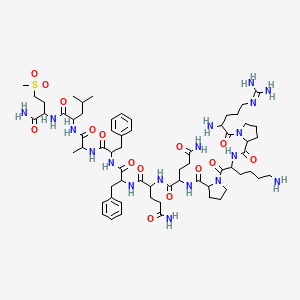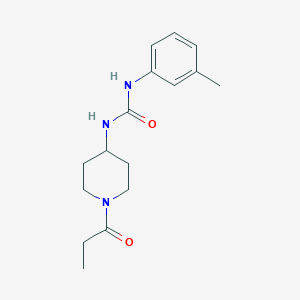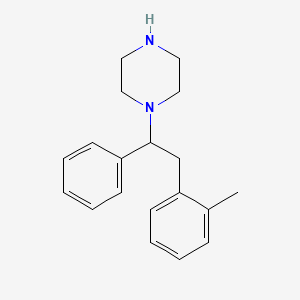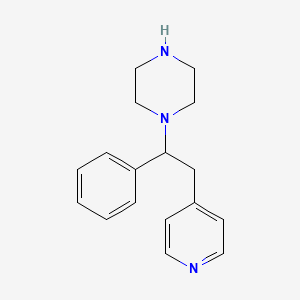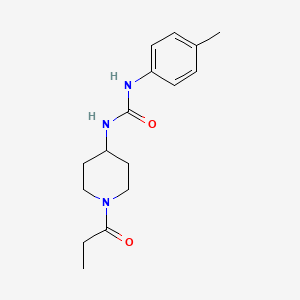
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea is a chemical compound known for its significant role as a soluble epoxide hydrolase (sEH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including hypertension, inflammation, and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea typically involves the reaction of p-tolyl isocyanate with 1-(1-propionylpiperidin-4-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating hypertension, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Wirkmechanismus
The primary mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxy derivatives, thereby maintaining the anti-inflammatory and vasodilatory effects of EETs. This mechanism is crucial in reducing hypertension, inflammation, and neurodegeneration .
Similar Compounds:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: Another potent sEH inhibitor with similar therapeutic applications.
4-(5-Phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide: A dual inhibitor of sEH and COX-2, used in treating pain and inflammation.
Uniqueness: this compound stands out due to its high selectivity and potency as an sEH inhibitor. Its unique chemical structure allows for effective inhibition of sEH, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21) |
InChI-Schlüssel |
JYILGCQJFUIUHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


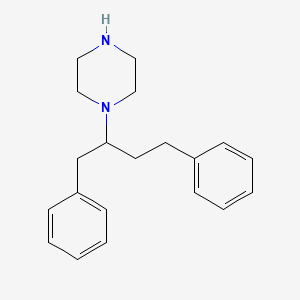
![[Tdf1]AngII](/img/structure/B10839143.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)
